1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyridine ring, and a 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a carboxamide group, a pyridine ring, and a phenyl ring with two methyl groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the pyridine ring could undergo electrophilic substitution, and the amide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, polarity, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to 1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and characterized to understand their structural properties. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized, and their structures were characterized using various techniques such as NMR, FT-IR, and X-ray diffraction. These compounds were also evaluated for their anti-proliferative activities against human cancer cells, showcasing their potential in medicinal chemistry (Ince et al., 2020).
Antioxidant and Antimicrobial Activities
Similar triazole derivatives have been investigated for their antioxidant and antimicrobial properties. For example, a study on 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives revealed their antioxidant and antiradical activities, highlighting their potential applications in developing new therapeutic agents (Bekircan et al., 2008).
Catalysis
Rhenium tricarbonyl complexes with pyridine-oxazoline ligands, related in structure to the compound , have been synthesized and evaluated for their ability to catalyze the electrochemical reduction of CO2. This research provides insights into the development of catalysts for environmental applications (Nganga et al., 2017).
Biological Activity
Studies on novel arylazothiazole disperse dyes containing selenium, which share a structural motif with this compound, have shown high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activities. This underscores the diverse potential of triazole derivatives in biological applications (Khalifa et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The pyridine and triazole rings are common in medicinal chemistry and are known to interact with various biological targets .
Future Directions
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-5-6-15(8-13(12)2)22-11-16(20-21-22)17(23)19-10-14-4-3-7-18-9-14/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVTHZLYYWKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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